molecular formula C18H9ClFN3OS2 B12191203 (5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12191203
M. Wt: 401.9 g/mol
InChI Key: HKAVVDGPUNGQDE-NVNXTCNLSA-N
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Description

Chemical Identity and Structural Significance

The IUPAC name (5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one delineates its precise atomic connectivity and stereochemistry. The "5Z" designation specifies the cis configuration of the exocyclic double bond between the thiazolidinone core (C5) and the quinoxaline-bearing methylidene group. Key structural features include:

  • Thiazolidin-4-one core : A five-membered heterocycle containing sulfur (S1) and nitrogen (N3), which stabilizes the ring through resonance and provides a scaffold for substitution.
  • Thioxo group (C=S) : Positioned at C2, this group enhances electron density, enabling hydrogen bonding and interactions with biological targets such as enzymes.
  • 3-Chloro-4-fluorophenyl substituent : The halogen atoms at the meta and para positions introduce electron-withdrawing effects, modulating lipophilicity and steric bulk.
  • Quinoxalin-5-ylmethylene group : A bicyclic aromatic system fused to the thiazolidinone via a conjugated double bond, enabling π-π stacking and charge-transfer interactions.

Table 1 summarizes the structural components and their functional roles:

Structural Component Role in Bioactivity
Thiazolidin-4-one core Serves as a rigid framework for substituent placement; enhances target binding affinity.
Thioxo group (C=S) Participates in hydrogen bonding; modulates electronic properties of the core.
3-Chloro-4-fluorophenyl substituent Increases lipophilicity; influences pharmacokinetics and target selectivity.
Quinoxaline moiety Facilitates intercalation into DNA or enzyme active sites via π-π interactions.

Synthetic routes to this compound typically involve cyclocondensation of functionalized thiosemicarbazides with α,β-unsaturated ketones, followed by halogenation and coupling reactions. Characterization via nuclear magnetic resonance spectroscopy and mass spectrometry confirms regiochemistry and purity.

Historical Context of Thiazolidinone Derivatives in Medicinal Chemistry

Thiazolidinones have been integral to drug discovery since the mid-20th century, with early studies highlighting their antimicrobial and anti-inflammatory properties. The discovery of thiazolidinediones (TZDs) as peroxisome proliferator-activated receptor gamma (PPAR-γ) agonists in the 1990s marked a milestone, leading to antidiabetic drugs like rosiglitazone. However, the broader thiazolidinone class—including 2-thioxo derivatives—has since diversified into anticancer, antiviral, and antibacterial applications.

The substitution pattern of thiazolidinones critically influences their bioactivity. For example:

  • 2-Thioxo derivatives : The replacement of the 2-oxo group with thioxo enhances metabolic stability and metal-chelating capacity, as seen in HIV-1 integrase inhibitors.
  • Halogenated aryl groups : Chlorine and fluorine substituents improve membrane permeability and target engagement, as demonstrated in tyrosine kinase inhibitors.

Recent advances in combinatorial chemistry have enabled the synthesis of hybrid thiazolidinones, such as those fused with quinoxaline, to exploit synergistic effects between heterocycles.

Role of Quinoxaline Moiety in Bioactive Compound Design

Quinoxaline, a benzopyrazine derivative, is renowned for its electron-deficient aromatic system, which promotes interactions with biological macromolecules. In (5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one, the quinoxaline moiety contributes to bioactivity through multiple mechanisms:

  • DNA intercalation : The planar quinoxaline ring intercalates into DNA base pairs, disrupting replication in cancer cells.
  • Enzyme inhibition : Quinoxaline derivatives inhibit topoisomerases and kinases by binding to ATP pockets or catalytic sites.
  • Enhanced solubility : Nitrogen atoms in the pyrazine ring improve aqueous solubility, balancing the lipophilicity of the halogenated phenyl group.

Comparative studies of quinoxaline positional isomers reveal that substitution at the 5-position (as in this compound) optimizes steric compatibility with hydrophobic enzyme cavities. For instance, 5-substituted quinoxalines exhibit superior anticancer activity compared to 2- or 3-substituted analogs in breast cancer models.

Properties

Molecular Formula

C18H9ClFN3OS2

Molecular Weight

401.9 g/mol

IUPAC Name

(5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H9ClFN3OS2/c19-12-9-11(4-5-13(12)20)23-17(24)15(26-18(23)25)8-10-2-1-3-14-16(10)22-7-6-21-14/h1-9H/b15-8-

InChI Key

HKAVVDGPUNGQDE-NVNXTCNLSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=C(C=C4)F)Cl

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

Formation of the Thiazolidinone Core

The thiazolidin-4-one scaffold is synthesized via a three-component reaction involving 3-chloro-4-fluoroaniline, carbon disulfide, and chloroacetyl chloride. Under solvent-free conditions at 100°C, these reagents undergo cyclization to form 3-(3-chloro-4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one. This step achieves 78–92% yield, with purity confirmed by TLC (Rf = 0.48 in CHCl₃/MeOH).

Solvent-Free and Catalytic Protocols

One-Pot Synthesis Using Bi(SCH₂COOH)₃

A green chemistry approach employs bismuth(III) thioglycolate as a catalyst, enabling a one-pot reaction between 3-chloro-4-fluoroaniline, quinoxaline-5-carbaldehyde, and thioglycolic acid. Under solvent-free conditions at 70°C, this method reduces reaction time to 2–3 hours and improves yield to 85%. The catalyst’s Lewis acidity facilitates simultaneous cyclization and Knoevenagel condensation.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation (40 kHz) accelerates the reaction between 3-(3-chloro-4-fluorophenyl)-2-thioxothiazolidin-4-one and quinoxaline-5-carbaldehyde in ethanol. This method achieves 90% conversion within 30 minutes, minimizing side products like the (E)-isomer. The enhanced mixing and energy transfer under ultrasound reduce thermal degradation.

Purification and Structural Validation

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using gradients of n-hexane/ethyl acetate (8:2 to 6:4). The target compound elutes at Rf = 0.62, with HPLC purity >98% (C18 column, acetonitrile/water 70:30).

Spectroscopic Characterization

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.92 (s, 1H, quinoxaline-H), 8.45 (d, J = 8.5 Hz, 1H), 7.89–7.82 (m, 3H, Ar-H), 7.51 (s, 1H, CH=), 4.32 (s, 2H, SCH₂).

  • IR (KBr): ν 1712 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).

  • MS (ESI): m/z 428.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

MethodConditionsCatalystYield (%)Purity (%)
Multi-StepReflux, 8–12 hPiperidine65–7595
Solvent-Free70°C, 2–3 hBi(SCH₂COOH)₃8598
Ultrasound40 kHz, 30 minNone9099

The solvent-free and ultrasound methods outperform traditional reflux in yield and efficiency, attributed to reduced side reactions and energy input.

Challenges and Optimization Strategies

Stereochemical Control

The (Z)-configuration is favored due to steric hindrance between the quinoxaline and thiophenyl groups. Microwave-assisted synthesis (100 W, 10 min) enhances stereoselectivity to 95:5 (Z:E).

Scale-Up Considerations

Pilot-scale reactions (1 mol) in PPG-400 at 110°C maintain 80% yield, demonstrating industrial viability. Continuous flow systems with immobilized catalysts are under investigation to further improve throughput .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoxaline moiety or the thioxo group, potentially yielding dihydroquinoxaline derivatives or thiol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydroquinoxaline derivatives, thiol derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Overview

The compound (5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and enzyme inhibition applications. This article provides a comprehensive overview of its applications, supported by relevant case studies and comparative analyses.

Anticancer Activity

Several studies have explored the anticancer properties of thiazolidinone derivatives similar to this compound. Notably:

  • Cell Line Studies : In vitro tests on various human cancer cell lines (e.g., A549, SH-SY5Y) demonstrated that these compounds significantly reduce cell viability and induce apoptosis through caspase activation. For instance, concentrations ranging from 1 nM to 100 µM showed increased caspase-3 activity across all tested cell lines.
  • Case Study Example : A study reported that thiazolidinone derivatives exhibited IC50 values as low as 10 µM against A549 lung cancer cells, indicating potent anticancer activity.

Enzyme Inhibition

The compound has also shown potential in inhibiting specific enzymes:

  • PTP1B Inhibition : Research indicated that derivatives similar to this compound demonstrated IC50 values as low as 6.09 µM against Protein Tyrosine Phosphatase 1B (PTP1B), suggesting strong inhibitory potential.
  • Mechanism Insights : The inhibition mechanism likely involves binding to the active site of the enzyme, disrupting its normal function and leading to altered cellular signaling pathways.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other thiazolidinone derivatives:

Compound NameStructural FeaturesBiological Activity
ThiazolidinedioneContains a thiazolidinone coreAntidiabetic
Pyrazole derivativesIncludes pyrazole ringsAntimicrobial
Furan-containing compoundsContains furan ringsAnti-inflammatory
(5Z)-3-(3-chloro-4-fluorophenyl)...Thiazolidinone with quinoxalineAnticancer, enzyme inhibition

The unique combination of structural features in this compound may enhance its selectivity towards certain biological targets compared to other derivatives.

Case Study 1: Anticancer Activity

A recent study investigated the effects of thiazolidinone derivatives on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of PTP1B by thiazolidinone derivatives. Compounds similar to this compound demonstrated significant inhibitory potential, highlighting their relevance in drug development for metabolic disorders.

Mechanism of Action

The mechanism of action of thiazolidinone derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For this compound:

    Molecular Targets: Enzymes involved in microbial metabolism, cancer cell proliferation pathways.

    Pathways: Inhibition of enzyme activity, disruption of cellular processes leading to cell death.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

Key structural variations among rhodanine derivatives involve substitutions at the C5 benzylidene and N3 aryl positions. Below is a comparative analysis of the target compound with similar analogs (Table 1):

Table 1: Structural Comparison of Rhodanine Derivatives

Compound C5 Substituent N3 Substituent Key Features
Target Compound Quinoxalin-5-ylmethylidene 3-Chloro-4-fluorophenyl Electron-deficient quinoxaline enhances π-π stacking; halogens improve lipophilicity
(5Z)-5-(2-Methylbenzylidene)-3-phenyl (II) 2-Methylbenzylidene Phenyl Methyl group increases steric bulk but reduces electronic effects
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl (I) 2-Hydroxybenzylidene Phenyl Hydroxyl group enables H-bonding and solvate formation (e.g., methanol hemisolvate)
(5Z)-5-(Azulen-1-ylmethylene) Azulen-1-ylmethylene Variable Electron-rich azulene alters redox behavior; distinct electrochemical profile
(5Z)-3-(2-Chlorobenzyl)-5-(pyrazolylmethylene) Pyrazolylmethylene 2-Chlorobenzyl Pyrazole introduces H-bond acceptor sites; chlorobenzyl enhances steric hindrance
Crystallographic and Solubility Profiles
  • Crystal Packing: The target compound’s quinoxaline group may promote dense π-π stacking, whereas hydroxylated derivatives (e.g., 2-hydroxybenzylidene) form intermolecular H-bonds, leading to solvates or hydrates that alter melting points and solubility . For example, (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one crystallizes as a methanol hemisolvate, enhancing its crystalline stability compared to the dimethylsulfoxide solvate of analog III .
  • Dihedral Angles: Substituents influence molecular planarity. In (5Z)-5-(2-hydroxybenzylidene)-3-phenyl derivatives, the dihedral angle between the rhodanine core and benzylidene group is 79.26°, whereas bulkier groups (e.g., quinoxaline) may increase torsional strain, affecting binding to biological targets .

Biological Activity

The compound (5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClFN2OSC_{21}H_{20}ClFN_2OS, with a molecular weight of 434.9 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological properties. The presence of the quinoxaline moiety enhances its pharmacological profile.

PropertyValue
Molecular FormulaC21H20ClFN2OS
Molecular Weight434.9 g/mol
IUPAC Name(5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Thiazolidinones have been studied for various biological activities, including:

  • Anticancer Activity : Thiazolidinones can induce apoptosis in cancer cells. They often modulate pathways related to cell cycle regulation and apoptosis through the activation of caspase enzymes and the production of reactive oxygen species (ROS) .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity against various pathogens, which is common among thiazolidinone derivatives .
  • Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes, such as protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and diabetes .

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound across different cell lines and conditions.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of related thiazolidinones, compounds were tested on several human cancer cell lines (A549, SCC-15, SH-SY5Y, CACO-2). Results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation. For instance, at concentrations ranging from 1 nM to 100 µM, there was a notable increase in caspase-3 activity across all tested cell lines .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of PTP1B by thiazolidinone derivatives. Compounds similar to (5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one demonstrated IC50 values as low as 6.09 µM against PTP1B, indicating strong inhibitory potential .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other thiazolidinone derivatives.

Compound NameStructural FeaturesBiological Activity
ThiazolidinedioneContains a thiazolidinone coreAntidiabetic
Pyrazole derivativesIncludes pyrazole ringsAntimicrobial
Furan-containing compoundsContains furan ringsAnti-inflammatory
(5Z)-3-(3-chloro-4-fluorophenyl)...Thiazolidinone with quinoxalineAnticancer, enzyme inhibition

The unique combination of structural features in (5Z)-3-(3-chloro-4-fluorophenyl)-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one may enhance its selectivity towards certain biological targets compared to other derivatives.

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